4-(2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamido)benzamide
Description
Properties
IUPAC Name |
4-[[2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c23-20(28)14-9-11-15(12-10-14)24-19(27)13-25-18-8-4-7-17(18)21(29)26(22(25)30)16-5-2-1-3-6-16/h9-12,16H,1-8,13H2,(H2,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPVAWCERDWFEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(CCC3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamido)benzamide (CAS Number: 1018062-02-6) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 410.5 g/mol. Its structure features a cyclopenta[d]pyrimidine core with an acetamido group and a benzamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O4 |
| Molecular Weight | 410.5 g/mol |
| CAS Number | 1018062-02-6 |
The precise mechanism of action for this compound is not fully elucidated; however, similar compounds have shown interactions with various biological targets including enzymes and receptors involved in key physiological processes. The presence of the pyrimidine ring suggests potential activity in modulating nucleic acid interactions or enzyme inhibition.
Anticonvulsant Activity
Research indicates that derivatives of pyrimidine compounds often exhibit anticonvulsant properties. For instance, studies on related compounds have demonstrated efficacy in animal models for seizure control. The structure-activity relationship (SAR) analysis indicates that modifications at specific sites can enhance anticonvulsant activity significantly.
Antimicrobial Properties
Compounds similar to this compound have also been evaluated for antimicrobial activity. For example, certain derivatives have shown promising results against various bacterial strains and fungi, suggesting that this compound may possess similar properties.
Case Studies and Research Findings
- Anticonvulsant Efficacy :
- Antimicrobial Activity :
- Pharmacokinetic Studies :
Scientific Research Applications
Structural Characteristics
This compound features a unique cyclopenta[d]pyrimidine core with a cyclohexyl substituent and an acetamido group. The molecular formula is , with a molecular weight of approximately 447.6 g/mol. The structure is characterized by multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds were reported at 25 mg/mL, demonstrating their potential as antibacterial agents .
Antitubercular Activity
The compound has also been evaluated for its antitubercular activity against Mycobacterium tuberculosis. In one study, novel derivatives were synthesized and tested, revealing some compounds with IC50 values ranging from 1.35 to 2.18 μM . This suggests that modifications to the structure can enhance efficacy against tuberculosis.
Anticancer Potential
Research has highlighted the anticancer potential of compounds related to this structure. The mechanisms often involve the inhibition of specific pathways critical for cancer cell proliferation. Some derivatives have been shown to induce apoptosis in cancer cell lines, making them candidates for further development in cancer therapy.
Case Studies
Comparison with Similar Compounds
Key Observations :
- Cyclohexyl vs.
- Benzamide vs. Hydroxyethyl/Esters : The benzamide moiety may confer stronger hydrogen-bonding interactions with target proteins compared to the hydroxyethyl or ester groups in , influencing binding specificity .
Bioactivity and Mode of Action
- Kinase Inhibition : Cyclopenta[d]pyrimidin derivatives with hydrophobic substituents (e.g., cyclohexyl) show affinity for ATP-binding pockets in kinases .
- Cytotoxicity : Analogues with benzamide groups (e.g., ) demonstrate antiproliferative activity in cancer cell lines, likely via topoisomerase inhibition .
- Cluster Analysis : Hierarchical clustering of bioactivity profiles (e.g., NCI-60 dataset) suggests that compounds with similar substituents (e.g., cyclohexyl vs. chlorophenyl) cluster into distinct groups with shared protein targets .
Q & A
Q. What interdisciplinary methods integrate chemical synthesis with biological evaluation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
